RC32 vs. dFKBP-1: Degradation Potency in Jurkat Cells
FKBP12 PROTAC RC32 achieves 50% FKBP12 protein degradation (DC50) at ~0.3 nM after 12 h of treatment in Jurkat cells . Under comparable in vitro conditions, the earlier FKBP12-directed PROTAC dFKBP-1—which uses the identical FKBP12-recruiting ligand (SLF) conjugated to a thalidomide-based cereblon ligand—exhibits a DC50 of 10 nM . This represents an approximately 33-fold potency advantage for RC32.
DC50 ~0.3 nM
DC50 10 nM
| Evidence Dimension | FKBP12 degradation potency (DC50) |
|---|---|
| Target Compound Data | ~0.3 nM (RC32) |
| Comparator Or Baseline | 10 nM (dFKBP-1) |
| Quantified Difference | ~33-fold lower DC50 (more potent) |
| Conditions | Jurkat cells, 12 h treatment, Western blot quantification |
Why This Matters
For experiments requiring near-complete FKBP12 depletion at low compound concentrations (e.g., in vivo or primary cell settings with toxicity constraints), the 33-fold potency gap between PROTACs using the same FKBP12 warhead directly dictates which degrader is fit for purpose.
